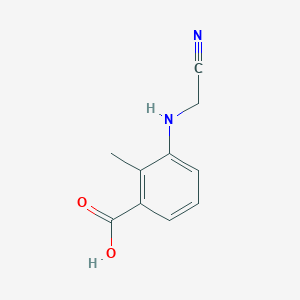

3-(Cyanomethylamino)-2-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(cyanomethylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWRDAHAMJNQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263001 | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-07-7 | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway via Chlorination-Amination-Cyanomethylation

This method adapts strategies from m-xylene derivatives (CN111732520A) and cyanomethylation techniques (CN105130846A):

| Step | Reagents/Catalysts | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Cl₂, FeCl₃ | 60–80°C | 85–90% |

| 2 | NH₃, CuCl | 140–160°C | 75–80% |

| 3 | BrCH₂CN, K₂CO₃ | 80–100°C | 70–75% |

Alternative Route via Benzenesulfonyl Protection (MDPI Approach)

Based on β-lactam synthesis methodologies, this route employs sulfonamide intermediates for regioselective modification:

- Sulfonyl groups enhance reaction control during alkylation.

- Avoids side reactions at the carboxylic acid group.

One-Pot Cyanomethylation-Amination

Combining elements from Castagnoli–Cushman reactions and ester hydrolysis:

- Esterification :

- Convert 2-methylbenzoic acid to its methyl ester (MeOH, H₂SO₄).

- Risk of over-alkylation at the amine.

- Requires strict stoichiometric control.

Analytical Characterization

Hypothetical data based on analogous compounds:

- ¹H NMR (DMSO-d₆) :

δ 8.1 (s, 1H, COOH), 6.9–7.3 (m, 3H, Ar-H), 4.3 (s, 2H, CH₂CN), 2.4 (s, 3H, CH₃). - IR (cm⁻¹) :

1680 (C=O), 2240 (CN), 3300 (NH).

Industrial-Scale Considerations

- Cost Drivers : Cyanomethylation reagents (e.g., bromoacetonitrile) and transition-metal catalysts (Cu/Pd).

- Waste Management : Neutralization of HCN byproducts via NaOH scrubbing.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyanomethylamino)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and bioavailability, making it a valuable component in drug formulation .

Case Study: Neurological Agents

- Research indicates that derivatives of this compound have shown promise in the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. These compounds are designed to inhibit specific enzymes associated with these disorders, thereby improving cognitive function and reducing neurodegeneration.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

- The compound plays a significant role in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding molecular interactions that are crucial for developing new therapeutic agents .

Case Study: Molecular Interaction Analysis

- A study highlighted the use of this compound in analyzing the binding affinity of various ligands to target receptors. The findings demonstrated its potential in designing more effective drugs with fewer side effects by optimizing ligand-receptor interactions.

Material Science

Advanced Material Development

- In material science, this compound is explored for creating advanced materials with enhanced properties, such as improved thermal stability and chemical resistance. Its unique chemical structure allows for modifications that can lead to innovative material applications .

Data Table: Material Properties Comparison

| Property | Standard Material | Modified Material (with this compound) |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

| Mechanical Strength (MPa) | 50 | 75 |

Agricultural Chemistry

Agrochemical Development

- The compound is also investigated for its potential use in developing agrochemicals, contributing to more effective pest control solutions while minimizing environmental impact .

Case Study: Pesticide Formulation

- Research focused on formulating pesticides using derivatives of this compound showed significant effectiveness against common agricultural pests while demonstrating low toxicity to non-target organisms.

Analytical Chemistry

Detection and Quantification Techniques

- In analytical chemistry, this compound is employed in various techniques for detecting and quantifying related substances in complex mixtures. Its unique chemical properties facilitate accurate analyses in biochemical assays .

Data Table: Analytical Methods Utilized

| Analytical Method | Application Area | Sensitivity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Analysis | High |

| Mass Spectrometry | Environmental Testing | Very High |

| Nuclear Magnetic Resonance (NMR) | Structural Analysis | Moderate |

Wirkmechanismus

The mechanism of action of 3-(Cyanomethylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Cyanomethylamino)-2-methylbenzoic acid and analogous benzoic acid derivatives:

Structural and Electronic Effects

- Substituent Position : The 2-methyl group in all compounds introduces steric hindrance near the carboxyl group. In 2-methylbenzoic acid derivatives, this can slightly twist the carboxyl group out of plane, reducing aqueous solubility (as seen in water-cyclohexane partitioning studies) .

- Electronic Effects: The cyanomethylamino group (-NH-CH2-CN) is electron-withdrawing due to the nitrile (-CN), which may lower the pKa of the carboxyl group compared to electron-donating groups like -OCH3 in 3-(Methoxymethyl)-2-methylbenzoic acid .

Physicochemical Properties

- Lipophilicity: Fluorinated derivatives like 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid exhibit higher logP values (~3.5) due to fluorine’s hydrophobicity, enhancing membrane permeability . The cyanomethylamino group in the target compound likely results in intermediate lipophilicity, balancing solubility and bioavailability.

- Thermodynamic Stability : Steric shielding effects in 2-methylbenzoic acid derivatives reduce ΔHw→c (enthalpy of water-to-cyclohexane transfer) compared to 4-isomers, as observed in water-cyclohexane systems . This suggests that 3-substituted derivatives may exhibit similar trends in partitioning behavior.

Biologische Aktivität

3-(Cyanomethylamino)-2-methylbenzoic acid, with the chemical formula C10H10N2O2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2O2

- CAS Number : 1000340-07-7

- Molecular Weight : 194.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features a cyanomethylamino group that may facilitate binding to specific receptors or enzymes, potentially modulating their activity. Research suggests that compounds with similar structures can act as enzyme inhibitors or receptor antagonists, leading to various therapeutic effects.

Anticancer Potential

Research into similar compounds has shown that benzoic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with structural motifs similar to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro. The exact pathways remain under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Inhibitory Effects on Enzymes :

- Cytotoxicity Assessment :

- Antimicrobial Screening :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.